molecular formula C17H12N4O2 B3493447 2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione

2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3493447
M. Wt: 304.30 g/mol
InChI Key: ANQAXRMEKDLOHR-UHFFFAOYSA-N
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Description

2-(3-Benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione, also known by its chemical name, [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride , is a synthetic compound with the molecular formula C₁₁H₁₅ClN₄ . It belongs to the class of triazole-containing heterocycles and exhibits interesting pharmacological properties. The compound’s structure combines a triazole ring with an isoindole moiety, making it a potential candidate for various applications in drug discovery and materials science .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While specific synthetic routes may vary, researchers have reported successful methods for its preparation. Further studies are needed to optimize the synthesis process and explore alternative routes .

Molecular Structure Analysis

The compound’s molecular structure consists of a triazole ring fused to an isoindole core. The benzyl group at the 3-position of the triazole contributes to its overall stability and reactivity. Analyzing the spatial arrangement of atoms and bond angles provides insights into its chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coordination reactions. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure and enhance its properties .

Mechanism of Action

Although detailed studies on its mechanism of action are limited, the compound’s triazole and isoindole moieties suggest potential interactions with biological targets. Computational modeling and experimental assays are necessary to elucidate its binding sites and biological effects .

  • Physical and Chemical Properties Analysis

    • Spectroscopic Data : UV-vis, IR, and NMR spectra provide valuable information about its functional groups and structural features .
  • Safety and Hazards

    • Environmental Impact : Assess its environmental persistence and potential ecological effects .
  • Future Directions

    • Collaborative research: Engage interdisciplinary teams for comprehensive investigations .
  • Properties

    IUPAC Name

    2-(5-benzyl-1H-1,2,4-triazol-3-yl)isoindole-1,3-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H12N4O2/c22-15-12-8-4-5-9-13(12)16(23)21(15)17-18-14(19-20-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ANQAXRMEKDLOHR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CC2=NC(=NN2)N3C(=O)C4=CC=CC=C4C3=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H12N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    304.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
    Reactant of Route 2
    2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
    Reactant of Route 3
    2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
    Reactant of Route 4
    Reactant of Route 4
    2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
    Reactant of Route 5
    2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
    Reactant of Route 6
    2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione

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